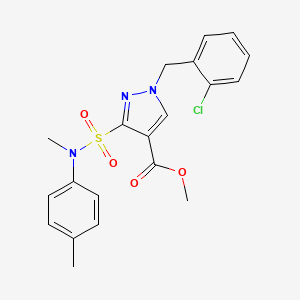
methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate” is a versatile chemical compound extensively used in scientific research for its potential applications in drug discovery, medicinal chemistry, and synthesis of novel compounds1. Its unique structure allows for targeted modifications, making it an invaluable tool in the field1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized through one-pot reactions involving aromatic aldehydes2.Molecular Structure Analysis
The molecular structure of this compound is unique and allows for targeted modifications, which makes it valuable for various applications in scientific research1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the retrieved data. However, similar compounds have been used in the synthesis of related four-membered to seven-membered heterocycles2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not available in the retrieved data. However, similar compounds often have properties that make them useful in various applications in scientific research3.科学的研究の応用
Synthesis and Characterization
A novel synthesis approach for tolylthiopyrazol bearing a methyl group has been achieved, highlighting a method for synthesizing related compounds through transition metal-free processes. This technique underscores the compound's potential for generating structurally diverse molecules applicable in various research fields (Kamani et al., 2019).
Biological Activities
Investigations into novel derivatives have shown significant biological activities, including antidiabetic, anticancer, and anticholinergic properties. These findings suggest the compound's scaffold could be beneficial for designing new therapeutic agents (Mamedova et al., 2019).
Catalytic Applications
Research on novel, mild, and biological-based nano organocatalysts has expanded to include the synthesis of diverse organic compounds. The compound's derivatives have shown promise in facilitating green and efficient synthetic processes (Zolfigol et al., 2015).
Structural Studies
Comprehensive experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives have provided insights into their molecular structures. This research aids in understanding the electronic and spatial configuration of these compounds, which is crucial for their application in medicinal chemistry and materials science (Viveka et al., 2016).
Metal Complex Formation
The study of metal-ligand stability constants and their thermodynamic parameters has opened new avenues for applying these compounds in coordination chemistry and materials science. Such research provides a foundation for developing novel materials with specific magnetic, electronic, or catalytic properties (Fouda et al., 2006).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available data. As with any chemical compound, it’s important to handle it with appropriate safety measures.
将来の方向性
The future directions for the use of this compound are not specified in the available data. However, given its versatility and potential applications in drug discovery and medicinal chemistry1, it’s likely that it will continue to be a subject of research.
Please note that this analysis is based on the available data and may not be exhaustive. For more detailed information, you may want to consult specific scientific literature or databases.
特性
IUPAC Name |
methyl 1-[(2-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfamoyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-14-8-10-16(11-9-14)23(2)29(26,27)19-17(20(25)28-3)13-24(22-19)12-15-6-4-5-7-18(15)21/h4-11,13H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVJCUUHSDPEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-chlorobenzyl)-3-(N-methyl-N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2731697.png)
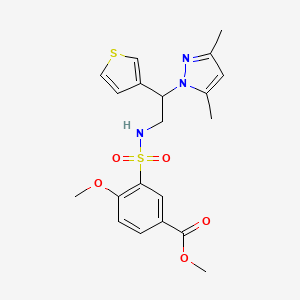
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2731700.png)
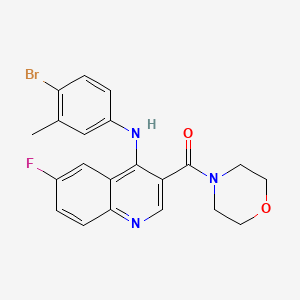
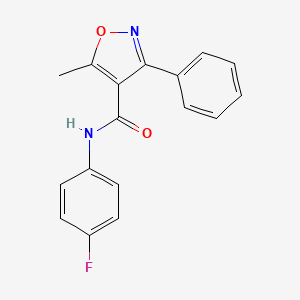
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-methoxyphenyl)piperazino]-2-propen-1-one](/img/structure/B2731703.png)
![ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2731704.png)
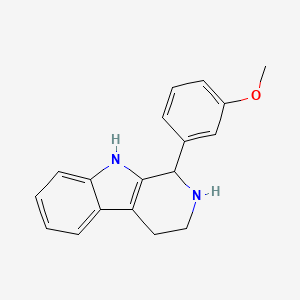
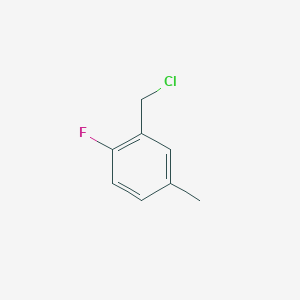
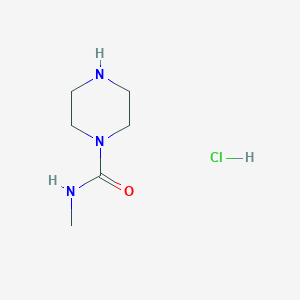
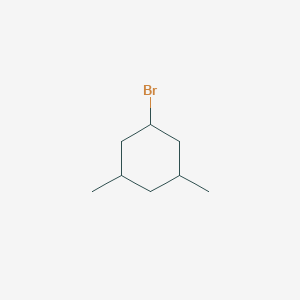
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2731713.png)
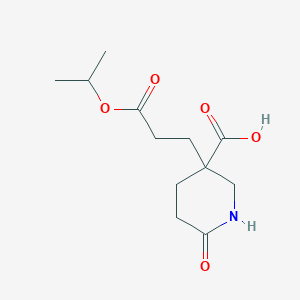
![1-methyl-5-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2731719.png)